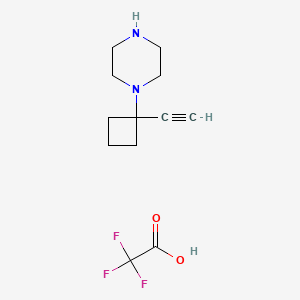

1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid is a chemical compound that has garnered significant interest due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclobutyl ring, further connected to a piperazine moiety. The trifluoroacetic acid component adds to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid involves several steps. One common method includes the reaction of 1-ethynylcyclobutanol with piperazine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield. Industrial production methods may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid, bases such as sodium hydroxide, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid can be compared with other similar compounds, such as:

1-(1-Ethynylcyclopropyl)piperazine: This compound has a similar structure but with a cyclopropyl ring instead of a cyclobutyl ring, leading to different chemical and biological properties.

1-(1-Ethynylcyclohexyl)piperazine: The cyclohexyl ring in this compound provides increased steric bulk, affecting its reactivity and interactions.

1-(1-Ethynylcyclobutyl)piperidine: Replacing the piperazine moiety with piperidine alters the compound’s pharmacological profile.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological properties. The trifluoroacetic acid (TFA) component is known for its role as a solvent and stabilizing agent in various chemical reactions, while the piperazine moiety is often associated with pharmacological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H12F3N |

| CAS Number | 2680531-01-3 |

| Molecular Weight | 215.21 g/mol |

| Solubility | Soluble in organic solvents |

1-(1-Ethynylcyclobutyl)piperazine interacts with various biological targets, including neurotransmitter receptors and ion channels. The piperazine ring is known to modulate the activity of serotonin and dopamine receptors, which are crucial in neuropharmacology. Additionally, the ethynyl group may influence the compound's lipophilicity, enhancing its ability to cross biological membranes.

Pharmacological Effects

Research indicates that compounds similar to 1-(1-Ethynylcyclobutyl)piperazine exhibit a range of biological activities:

- Antidepressant Activity : Some studies suggest that piperazine derivatives can exhibit antidepressant-like effects through modulation of serotonin pathways.

- Anxiolytic Effects : The interaction with GABA receptors may contribute to anxiolytic properties.

- Antitumor Activity : Preliminary studies have shown that certain derivatives can inhibit tumor cell proliferation.

Study 1: Neuropharmacological Effects

A study investigated the effects of piperazine derivatives on anxiety and depression models in rodents. Results indicated that administration of 1-(1-Ethynylcyclobutyl)piperazine led to significant reductions in anxiety-like behaviors compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders.

Study 2: Antitumor Activity

Another study focused on the antitumor potential of piperazine derivatives. In vitro assays demonstrated that 1-(1-Ethynylcyclobutyl)piperazine inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Toxicity Profile

The safety profile of trifluoroacetic acid (TFA) has been documented extensively. While TFA is generally considered low in toxicity at certain concentrations, higher doses can lead to adverse effects such as hepatotoxicity and respiratory irritation. A study reported an LD50 value of approximately 150 mg/kg for acute exposure in mice, indicating the need for caution when handling this compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(1-Ethynylcyclobutyl)piperazine, it is useful to compare it with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Piperazine | Antidepressant, anxiolytic | Common scaffold in drug development |

| Trifluoroacetate Derivatives | Low toxicity but potential hepatotoxicity | Used as a solvent and stabilizer |

| Benzazepine Derivatives | Sodium channel blockers | Similar structural features |

Properties

Molecular Formula |

C12H17F3N2O2 |

|---|---|

Molecular Weight |

278.27 g/mol |

IUPAC Name |

1-(1-ethynylcyclobutyl)piperazine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H16N2.C2HF3O2/c1-2-10(4-3-5-10)12-8-6-11-7-9-12;3-2(4,5)1(6)7/h1,11H,3-9H2;(H,6,7) |

InChI Key |

LRRGCYASKSJLJB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCC1)N2CCNCC2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.